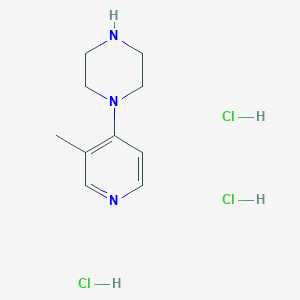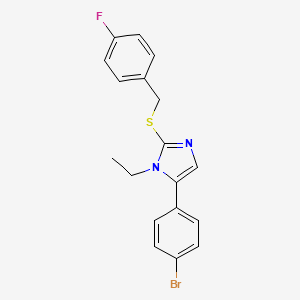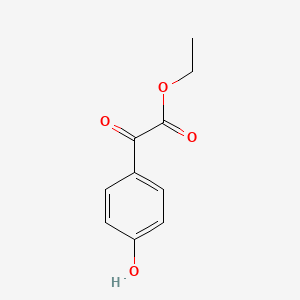
1-(3-Methylpyridin-4-yl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpyridin-4-yl)piperazine, also known by its CAS Number 112940-51-9, is a compound with a molecular weight of 177.25 . It is available in solid form .
Molecular Structure Analysis
The InChI code for 1-(3-Methylpyridin-4-yl)piperazine is 1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
1-(3-Methylpyridin-4-yl)piperazine is used both as a reagent and building block in several synthetic applications . It serves as an intermediate and is an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
1-(3-Methylpyridin-4-yl)piperazine is a solid at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some research has focused on synthesizing novel compounds for antimicrobial purposes. For instance, novel derivatives have been synthesized and screened for their antimicrobial activities. Certain compounds in these studies showed good to moderate activities against test microorganisms, indicating potential for development as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Characterization for Antihypertensive Agents
Research into the synthesis and characterization of new compounds as potential dual antihypertensive agents has also been conducted. These compounds were prepared and transformed into hydrochloride salts, with studies determining the protonation of nitrogen atoms in the piperazine ring, which is critical for their pharmacological properties (Marvanová et al., 2016).
Antitumor Activity
Several studies have evaluated the antitumor activity of newly synthesized compounds. For example, novel series of compounds have been investigated for their potential anticancer activities, with some showing promising antiproliferative effects against various cancer cell lines. This indicates the potential of these compounds in cancer therapy (Yurttaş et al., 2014).
Design and Synthesis for Diabetes Treatment
Compounds have been designed and synthesized with a focus on improving glucose homeostasis in models of type II diabetes. This research has led to the identification of compounds that significantly improve glucose tolerance, providing a basis for the development of new antidiabetic agents (Le Bihan et al., 1999).
Antifungal Compound Solubility and Pharmacokinetics
Investigations into the solubility thermodynamics and partitioning processes of novel antifungal compounds have been carried out. These studies aim to understand the physicochemical properties relevant to the pharmacokinetics and pharmacodynamics of potential antifungal agents, facilitating their development for clinical use (Volkova et al., 2020).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-(3-methylpyridin-4-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXAHNKJHRQZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)
![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)